molecular formula C11H13F3N4O4 B166585 Dinitramine CAS No. 29091-05-2

Dinitramine

Cat. No.: B166585
CAS No.: 29091-05-2
M. Wt: 322.24 g/mol
InChI Key: OFDYMSKSGFSLLM-UHFFFAOYSA-N
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Description

Dinitramine is a soil-incorporated pre-plant herbicide known for its low aqueous solubility and low volatility. It is primarily used in agriculture to control weeds before they emerge, ensuring better crop yields. The compound is moderately persistent in soils, depending on local conditions, and is not expected to leach into groundwater .

Mechanism of Action

Target of Action

Dinitramine, a type of dinitroaniline herbicide, primarily targets tubulin proteins in plants . Tubulin proteins are crucial for cell division and growth as they form the structural basis for the mitotic spindle during cell division. By acting on these proteins, this compound can effectively inhibit the growth of plants, particularly their shoot and root systems .

Mode of Action

This compound interacts with its target, the tubulin proteins, by binding to them and disrupting their normal function . This interaction leads to a significant decrease in the activity of plasma-membrane-specific enzymes, such as pH 6.5 ATPase and glucan synthetase . The inhibition of these enzymes results in an overall reduction in membrane function through the inactivation of membrane-associated proteins .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the process of cell division. By inhibiting the function of tubulin proteins, this compound disrupts the formation of the mitotic spindle, a structure that is essential for cell division . This disruption leads to the inhibition of shoot and root growth in plants .

Result of Action

The action of this compound leads to a decrease in the activity of certain enzymes, resulting in a reduction in membrane function . This effect is temporary, with enzyme activity returning to control levels within 8 hours of treatment with this compound . The overall result is an inhibition of plant growth, particularly in the shoots and roots .

Action Environment

This compound is a soil-incorporated pre-plant herbicide . Its action, efficacy, and stability can be influenced by various environmental factors. For instance, its persistence in soils can vary depending on local conditions . It can enter habitats surrounding croplands through drift, runoff, and/or volatilization .

Biochemical Analysis

Biochemical Properties

Dinitramine acts specifically on tubulin proteins, inhibiting the growth of plant shoots and roots . It interacts with these proteins, causing a disruption in the normal biochemical reactions within the plant cells

Cellular Effects

This compound’s impact on cells is primarily through its interaction with tubulin proteins, which play a crucial role in cell division and structure . This interaction can influence cell function, potentially affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to tubulin proteins, inhibiting their normal function This can lead to changes in gene expression and can affect enzyme activity within the cell

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have a half-life of 24–39 to 76–98 days in agricultural relevant soils under aerobic conditions at 20 °C . Over time, physical, chemical, or microbiological transformations can occur, with a residual dose remaining in the soil for up to 300–400 days .

Dosage Effects in Animal Models

Acute toxicity varies from slightly to high in terrestrial and aquatic species (i.e., nematodes, earthworms, snails, insects, crustaceans, fish, and mammals) depending on the species-specific ability of tested organisms to adsorb and discharge toxicants .

Metabolic Pathways

It is known that this compound acts on tubulin proteins, which play a crucial role in many cellular processes

Transport and Distribution

Given its interaction with tubulin proteins, it is likely that it may be transported along the cytoskeleton .

Subcellular Localization

Given its interaction with tubulin proteins, it is likely localized to areas of the cell where these proteins are abundant, such as the cytoskeleton .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dinitramine can be synthesized through various methods. One common approach involves the preparation of dinitraminic acid (HN(NO2)2) via ion exchange chromatography. This acid can then react with basic copper(II) carbonate to form copper(II) dinitramide. This intermediate can be further reacted with nitrogen-rich ligands to produce various this compound complexes .

Industrial Production Methods: In industrial settings, the preferred method for producing ammonium dinitramide, a related compound, involves the nitro-sulfur mixed acid method This method is favored for its high yield, simplicity, and easy access to raw materialsNanofiltration has been employed to purify the product, achieving high purity and recovery rates .

Chemical Reactions Analysis

Types of Reactions: Dinitramine undergoes several types of chemical reactions, including thermal decomposition, oxidation, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include nitrogen-rich complexes, various nitrogen oxides, and other by-products depending on the reaction conditions .

Scientific Research Applications

Mechanism of Action in Herbicide Use

Dinitramine functions primarily as a pre-emergent herbicide, inhibiting microtubule assembly in plant cells. This mechanism disrupts cellular processes essential for growth and division. Studies have shown that this compound significantly reduces the activity of plasma membrane-associated enzymes, such as pH 6.5 ATPase and glucan synthetase, leading to increased membrane permeability and overall reduction in membrane function .

Table 1: Key Findings on this compound's Mechanism of Action

Study Findings
Dobberstein et al. (1974)Inhibition of ATPase activity in soybean roots within 2 hours of treatment .
Fisher et al. (1970)Correlation between ion fluxes and enzyme activity reduction in plant roots .
Lin et al. (2010)Disruption of microtubules in Toxoplasma gondii with an IC50 of 0.045 μM .

Effects on Mammalian Cells

Recent research has indicated that this compound also affects mammalian reproductive cells. A study demonstrated its anti-proliferative effects on murine testicular cell lines (Leydig and Sertoli cells), mediated through endoplasmic reticulum stress-induced calcium dysregulation. The treatment led to decreased cell viability and proliferation, highlighting potential reproductive toxicity concerns associated with herbicide exposure .

Table 2: Impact of this compound on Murine Testicular Cells

Cell Type Effect Observed Mechanism
Leydig CellsDecreased viability and proliferationER stress-induced calcium dysregulation .
Sertoli CellsInduction of apoptosisActivation of Erk/P38/Jnk MAPK pathway .

Agricultural Applications

This compound is utilized in agriculture primarily for its efficacy against a wide range of weeds while having a selective action that minimizes damage to crops. It is particularly effective against soil-borne pathogens, as evidenced by studies showing improved yields in pea crops treated with this compound compared to untreated controls .

Table 3: Efficacy of this compound in Crop Production

Crop Pathogen Effect
PeasAphanomyces euteichesReduced root disease severity .
General WeedsVariousEffective pre-emergent control .

Environmental Considerations

While this compound is effective as a herbicide, its environmental impact is a subject of ongoing research. It is moderately toxic to aquatic life and birds but exhibits low oral toxicity in mammals . Its persistence in soil varies based on local conditions, raising concerns about groundwater contamination.

Table 4: Environmental Toxicity Profile

Organism Toxicity Level
BirdsModerately toxic
FishModerately toxic
MammalsLow oral toxicity

Case Studies and Regulatory Insights

Regulatory bodies have begun to evaluate the cumulative risk assessments associated with this compound use, particularly in mixtures with other chemicals. The European Food Safety Authority (EFSA) has suggested unified approaches for assessing risks from dissimilarly acting chemicals, which includes herbicides like this compound .

Comparison with Similar Compounds

Biological Activity

Dinitramine, a dinitroaniline herbicide, exhibits significant biological activity primarily through its effects on microtubule dynamics in various organisms. This article explores the compound's mechanisms of action, its efficacy against specific parasites, and its environmental impacts based on diverse research findings.

This compound functions as a selective herbicide by inhibiting microtubule assembly, which is crucial for cell division and growth in plants and certain protozoan parasites. The compound binds to α-tubulin, disrupting the normal function of microtubules. This inhibition leads to morphological changes and impaired replication in sensitive organisms.

Key Findings on Microtubule Interaction

  • Inhibition of Toxoplasma gondii : this compound has demonstrated remarkable efficacy against Toxoplasma gondii, with an IC50 value of 0.045 μM, making it the most potent among tested dinitroanilines . This compound disrupts microtubule integrity, resulting in rounded cell shapes and halted replication.
  • Resistance Mechanisms : Studies indicate that mutations in the α-tubulin binding site can confer resistance to dinitroaniline compounds, highlighting the importance of specific amino acid interactions for drug efficacy .

Efficacy Against Pathogens

This compound's biological activity extends beyond herbicidal applications; it also shows promise as an antiparasitic agent.

Table 1: Efficacy of this compound Against Toxoplasma gondii

CompoundIC50 (μM)Mechanism of Action
This compound0.045Microtubule disruption
Oryzalin~0.25Microtubule disruption
Pendimethalin~0.25Microtubule disruption
Ethalfluralin~0.25Microtubule disruption
GB-ll-56.7Less effective

Environmental Impact and Toxicity

This compound is primarily used as a pre-plant herbicide for controlling annual grasses and broad-leaved weeds. Its environmental fate is influenced by soil properties and moisture content.

Ecotoxicological Data

  • Toxicity to Non-target Species : this compound is moderately toxic to aquatic life, including fish, and has low oral toxicity in mammals . The compound's persistence in soil varies based on local conditions but is generally considered low-risk for groundwater contamination.

Table 2: Summary of Ecotoxicological Properties

PropertyValue/Description
Aqueous SolubilityLow
VolatilityLow
Soil PersistenceModerately persistent
Toxicity to BirdsModerately toxic
Toxicity to FishModerately toxic
Oral Mammalian ToxicityLow

Case Studies

  • Impact on Soybean Root Plasma Membrane : Research indicates that this compound treatment results in minimal cell division in the cortical tissues of soybean roots, showcasing its profound biological impact on plant physiology .
  • Soil Bioactivity Studies : Experiments assessing the influence of soil organic matter and moisture content revealed that this compound’s bioactivity is significantly affected by these factors, emphasizing the need for context-specific evaluations of its use in agriculture .
  • Cumulative Risk Assessment : A systematic review highlighted the necessity for evaluating cumulative risks associated with this compound alongside other chemicals with dissimilar modes of action, proposing a framework for regulatory assessments .

Properties

IUPAC Name

3-N,3-N-diethyl-2,4-dinitro-6-(trifluoromethyl)benzene-1,3-diamine
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InChI

InChI=1S/C11H13F3N4O4/c1-3-16(4-2)9-7(17(19)20)5-6(11(12,13)14)8(15)10(9)18(21)22/h5H,3-4,15H2,1-2H3
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InChI Key

OFDYMSKSGFSLLM-UHFFFAOYSA-N
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Canonical SMILES

CCN(CC)C1=C(C=C(C(=C1[N+](=O)[O-])N)C(F)(F)F)[N+](=O)[O-]
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Molecular Formula

C11H13F3N4O4
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DSSTOX Substance ID

DTXSID9040265
Record name Dinitramine
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Molecular Weight

322.24 g/mol
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Physical Description

Yellow solid; [HSDB]
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Solubility

In acetone 1040, chloroform 670, benzene 473, xylene 227, ethanol 107, hexane 14 (all in g/L at 20 °C)., In water, 1.1 mg/L at 25 °C
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Density

1.5 g/cc at 25 °C
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Vapor Pressure

0.0000036 [mmHg], 3.6X10-6 mm Hg at 25 °C
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Mechanism of Action

Prevents germination of seeds and inhibits root growth.
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Color/Form

Yellow crystals

CAS No.

29091-05-2
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Melting Point

98.0-99.0 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary site of action for dinitramine in plants?

A1: Research suggests that this compound's initial site of action is the plasma membrane of plant cells [, ].

Q2: How does this compound affect the plasma membrane?

A2: this compound disrupts membrane function by inactivating membrane-associated proteins. This effect is evident in the reduced activity of plasma membrane-specific enzymes like pH 6.5 ATPase and glucan synthetase shortly after this compound treatment [, ].

Q3: What are the visible effects of this compound on susceptible plant species?

A3: this compound causes characteristic morphological changes in susceptible plants, including root pruning, root tip enlargement, and radial enlargement of the hypocotyl or epicotyl. These changes are often accompanied by cellular enlargement in the cortical tissue and disorganization of the vascular tissue [].

Q4: Does this compound affect microtubules in organisms other than plants?

A4: Yes, this compound exhibits activity against the parasite Toxoplasma gondii by disrupting microtubules. This effect is similar to its action in plants, but with important differences in the binding site interactions and sensitivity among different parasite strains [].

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C₁₁H₁₃F₃N₄O₄, and its molecular weight is 322.24 g/mol.

Q6: Are there any spectroscopic data available for this compound?

A6: While the provided research doesn't explicitly mention specific spectroscopic data for this compound, techniques like GLC analysis have been used to quantify this compound in soil samples [].

Q7: How does soil organic matter content influence this compound activity?

A7: this compound adsorption in soil increases with higher organic matter content. This binding can reduce its bioavailability and, consequently, its phytotoxicity to certain plant species like soybeans [].

Q8: Is this compound prone to photodecomposition?

A10: Yes, this compound is susceptible to photodecomposition when exposed to sunlight. Research shows that its degradation is significantly higher under sunlight compared to dark conditions. This finding highlights the importance of timely incorporation into the soil after application [].

Q9: Which structural features of this compound are thought to be important for its activity in Toxoplasma gondii?

A12: The presence of an amine group at the meta position of this compound appears to be crucial for its activity against T. gondii. This group is predicted to form hydrogen bonds with specific amino acid residues in the parasite's α-tubulin, contributing to its inhibitory effect [].

Q10: How persistent is this compound in soil compared to other dinitroaniline herbicides?

A13: this compound is considered moderately persistent in soil, but generally less persistent than other dinitroanilines like trifluralin, ethalfluralin, and profluralin. Its persistence can vary depending on soil type, environmental conditions, and application rate [, , ].

Q11: Have any specific formulations been developed to improve this compound's stability or efficacy?

A14: While the provided research doesn't detail specific this compound formulations, research on dinitroaniline herbicides emphasizes the importance of incorporation into the soil to minimize volatilization losses. Controlled-release formulations and other strategies could potentially enhance its stability and efficacy [, , ].

Q12: What is the environmental fate of this compound?

A15: this compound can persist in soil for varying periods, potentially affecting subsequent crops. Its degradation is influenced by factors like temperature, moisture, and microbial activity. Understanding these factors is crucial for predicting its environmental impact and developing sustainable management strategies [, , ].

Q13: Are there any known toxicological concerns associated with this compound?

A16: While not extensively covered in the provided research, toxicological data on this compound would be essential to assess its potential risks to human health and the environment. Regulatory guidelines and safety data sheets provide valuable information on its safe handling and use [].

Q14: What are some potential alternatives to this compound for weed control?

A17: Several other dinitroaniline herbicides, as well as herbicides from different chemical classes, could serve as alternatives to this compound. Evaluating their efficacy, selectivity, and environmental impact is crucial for selecting the most suitable option for specific weed management needs [, , ].

Q15: What are some important tools and resources for this compound research?

A15: Research on this compound leverages a wide range of tools and techniques, including:

  • Analytical techniques: GLC analysis, HPLC, and other chromatographic methods for quantifying this compound and its degradation products in various matrices [, ].
  • Bioassays: Utilizing susceptible plant species and other organisms like T. gondii to evaluate this compound's efficacy and mode of action [, , ].
  • Computational chemistry: Molecular modeling and QSAR studies to understand structure-activity relationships and potentially design novel dinitroaniline derivatives with improved properties [, ].

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